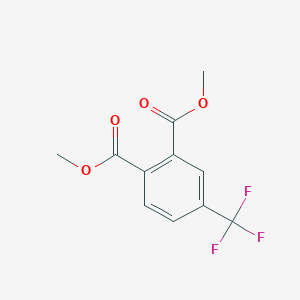

Dimethyl 4-(trifluoromethyl)phthalate

Description

Contextualizing Phthalate (B1215562) Esters within Organic Chemistry Research

Phthalate esters, or dialkyl phthalates, are a class of organic compounds widely recognized for their role as plasticizers, substances added to polymers to increase their flexibility and durability. Beyond their industrial applications, phthalate esters serve as versatile building blocks and intermediates in organic synthesis. Their chemical backbone, a benzene-1,2-dicarboxylic acid ester, allows for a wide range of chemical modifications, making them valuable substrates for creating more complex molecules. The reactivity of the aromatic ring and the ester functionalities provides multiple avenues for synthetic transformations.

Significance of Trifluoromethylation in Aromatic Systems for Chemical Synthesis and Reactivity

The introduction of a trifluoromethyl (-CF3) group into an aromatic system, a process known as trifluoromethylation, profoundly alters the molecule's physicochemical properties. The -CF3 group is highly electronegative and electron-withdrawing, which can significantly influence the reactivity of the aromatic ring and adjacent functional groups. mdpi.com This modification can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethylated compounds highly valuable in medicinal chemistry and agrochemical research. mdpi.commdpi.com In the context of chemical synthesis, the strong electron-withdrawing nature of the -CF3 group can activate or deactivate the aromatic ring towards certain reactions and influence the regioselectivity of synthetic transformations. mdpi.com

Research Objectives and Scope Pertaining to Dimethyl 4-(trifluoromethyl)phthalate

Research surrounding this compound is primarily driven by the desire to understand how the potent electronic effects of the trifluoromethyl group modulate the inherent reactivity of the phthalate ester framework. Key research objectives include the development of efficient synthetic routes to this and related compounds, the exploration of its reactivity in various chemical transformations, and its potential utilization as a precursor for novel polymers, functional materials, and biologically active molecules. The scope of this research is to provide a detailed understanding of the fundamental chemistry of this specific fluorinated phthalate, thereby enabling its application in more advanced synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-(trifluoromethyl)benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-9(15)7-4-3-6(11(12,13)14)5-8(7)10(16)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLSBQYCLOXJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471819 | |

| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-47-2 | |

| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Dimethyl 4-(trifluoromethyl)phthalate

The primary and most direct route to this compound involves the esterification of 4-(trifluoromethyl)phthalic acid with methanol (B129727). This reaction is an equilibrium process and is typically catalyzed by a strong acid.

The synthesis of this compound from 4-(trifluoromethyl)phthalic acid and methanol is a classic example of a Fischer-Speier esterification. The reaction proceeds in two sequential steps: the initial formation of the monomethyl ester, followed by the esterification of the second carboxylic acid group to yield the final diester product.

Reaction Scheme: 4-(trifluoromethyl)phthalic acid + 2 CH₃OH ⇌ this compound + 2 H₂O

Catalysts are essential for achieving a practical rate of esterification. Both homogeneous and heterogeneous acid catalysts are employed in the synthesis of phthalate (B1215562) esters, and these principles are applicable to the synthesis of the trifluoromethyl derivative.

Homogeneous Catalysts: Concentrated sulfuric acid is a widely used and effective catalyst for this type of esterification. google.comresearchgate.net It protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. Other homogeneous catalysts include p-toluenesulfonic acid and methanesulfonic acid. csic.es While effective, these catalysts require a neutralization step during workup and can lead to corrosion and waste disposal challenges. cwejournal.org

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and reduced corrosion. researchgate.net Examples of solid catalysts used for similar esterifications include:

Sulfated Metal Oxides: Catalysts like SO₄²⁻/ZrO₂-CeO₂ have shown high esterification rates for producing dimethyl phthalate.

Zeolites: Mesoporous materials such as Al-MCM-41 have been used to catalyze the esterification of terephthalic acid with methanol, achieving high conversion and selectivity. researchgate.net

Lewis Acids: Complexes of titanium, zirconium, or tin can also catalyze the reaction. wikipedia.org

Antimony Oxides: In combination with co-catalysts like zinc, manganese, or copper salts, antimony oxide is effective for the esterification of aromatic carboxylic acids. google.com

To maximize the yield of this compound, several reaction parameters must be carefully controlled. The optimization strategies are primarily guided by Le Chatelier's principle to drive the reversible esterification reaction to completion.

Molar Ratio of Reactants: Using a significant excess of methanol is a common strategy to shift the equilibrium towards the formation of the diester. google.com Molar ratios of methanol to phthalic anhydride (B1165640) (a common precursor to the acid) in the range of 2.7:1 have been reported as optimal in analogous systems. researchgate.net

Temperature: The reaction temperature influences the reaction rate. For sulfuric acid-catalyzed reactions, temperatures are often maintained between 90°C and 150°C. google.comresearchgate.net Higher temperatures increase the reaction rate but must be controlled to avoid side reactions and excessive evaporation of methanol.

Water Removal: The continuous removal of water as it is formed is a crucial step for driving the reaction to completion. This can be achieved by distillation, where the methanol-water azeotrope is removed, or by using a Dean-Stark apparatus with a suitable solvent like toluene. chemspider.com

Catalyst Concentration: The amount of catalyst affects the reaction rate. For sulfuric acid, concentrations of 0.2% to 1.0% of the total reactant weight are typically effective. google.comresearchgate.net

The following table summarizes the key parameters and their typical ranges for optimizing phthalate ester synthesis.

| Parameter | Typical Range/Condition | Purpose |

| Reactant Molar Ratio | Methanol in excess (e.g., 2.5:1 to 5:1 alcohol to acid) | Shift equilibrium towards products |

| Catalyst | Conc. H₂SO₄, p-TSA, Solid Acids (Zeolites) | Increase reaction rate |

| Catalyst Loading | 0.2 - 1.0% (w/w) for H₂SO₄ | Achieve optimal rate without side reactions |

| Temperature | 90°C - 150°C | Ensure sufficient reaction rate |

| Reaction Time | 3 - 20 hours | Allow reaction to reach completion |

| Byproduct Removal | Continuous removal of water | Drive equilibrium towards products |

Precursors and Intermediate Compounds in the Synthesis of this compound

4-(Trifluoromethyl)phthalic acid is a white solid. cdnsciencepub.com Detailed characterization is essential to confirm its purity before use in esterification.

4-(Trifluoromethyl)phthalic Acid: This compound has been synthesized and characterized. After recrystallization from benzene (B151609), it melts at 169-170°C. Elemental analysis for the formula C₉H₅F₃O₄ shows carbon and hydrogen content consistent with the calculated values. cdnsciencepub.com

4-Trifluoromethylphthalic Anhydride: This key intermediate can be formed from the corresponding diacid. Unlike many phthalic anhydrides, it exists as a very fluid oil. It can be converted back to the diacid by boiling with water. cdnsciencepub.com

4-Trifluoromethylphthalimide: This imide is an intermediate in one of the synthetic routes to the phthalic acid. It can be hydrolyzed with a base to form the corresponding phthalamic acid, which is then acidified and heated to yield 4-(trifluoromethyl)phthalic acid in high yield (90%). cdnsciencepub.com

Several synthetic routes to the key precursor, 4-(trifluoromethyl)phthalic acid, have been explored, starting from more readily available chemicals.

Route from 3-Amino-4-chlorobenzotrifluoride: A successful synthesis starts with commercially available 3-amino-4-chlorobenzotrifluoride. This compound is converted in a multi-step process to 2-chloro-5-trifluoromethylbenzoic acid. The subsequent reaction of this benzoic acid derivative with cuprous cyanide does not yield the expected cyano-benzoic acid but instead directly produces 4-trifluoromethylphthalimide in a 70% yield. This imide is then readily hydrolyzed to the target 4-(trifluoromethyl)phthalic acid. cdnsciencepub.com

Diels-Alder Reaction Route: An alternative, though less satisfactory, route involves a Diels-Alder reaction between 2-trifluoromethylbutadiene and maleic anhydride. This reaction forms a tetrahydrophthalic anhydride adduct. The subsequent aromatization of this adduct to form 4-trifluoromethylphthalic anhydride is challenging but can be achieved in approximately 50% yield by heating with sulfur at 240-250°C. cdnsciencepub.com The resulting anhydride can then be hydrolyzed to the diacid.

Advanced Chemical Transformations and Derivatizations of this compound

The strategic placement of functional groups in this compound makes it a versatile substrate for further chemical modifications. The interplay between the strongly deactivating trifluoromethyl group and the moderately deactivating ester groups governs the regioselectivity and feasibility of various chemical reactions.

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Phthalate Core

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at positions activated by the electron-withdrawing groups. While the trifluoromethyl group strongly activates the ring for NAS, the absence of a good leaving group on the aromatic core of this compound itself limits direct NAS reactions. However, derivatives of 4-(trifluoromethyl)phthalic acid or its anhydride containing a suitable leaving group, such as a halogen, would be expected to undergo NAS readily. For instance, nucleophilic aromatic substitution on polyfluoroarenes is a well-established method for the synthesis of highly functionalized aromatic compounds. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| 3 | Meta to CF3, Ortho/Meta to Esters | Favorable for EAS |

| 5 | Meta to CF3, Meta/Para to Esters | Favorable for EAS |

| 6 | Ortho to CF3, Ortho to Ester | Highly Unfavorable for EAS |

Note: This table is predictive and based on established principles of electrophilic aromatic substitution.

Studies on Ester Cleavage and Transesterification Pathways of this compound

The dimethyl ester groups of this compound can undergo hydrolysis to the corresponding dicarboxylic acid, 4-(trifluoromethyl)phthalic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is generally more facile for phthalate esters. The kinetics of hydrolysis for phthalate esters can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.netnih.gov

Transesterification, the exchange of the methyl groups of the esters with other alkyl groups, is another important transformation. This reaction is typically catalyzed by acids or bases, or by transition metal catalysts. The process allows for the synthesis of a variety of dialkyl 4-(trifluoromethyl)phthalates with different properties. The efficiency of transesterification is influenced by the nature of the alcohol, the catalyst used, and the reaction conditions. nih.govscispace.com

Table 2: Representative Conditions for Ester Transformations of Phthalates

| Transformation | Reagents and Conditions | Product | Reference |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | 4-(Trifluoromethyl)phthalic acid | cdnsciencepub.com |

| Acidic Hydrolysis | Aqueous H2SO4 or HCl, heat | 4-(Trifluoromethyl)phthalic acid | nih.gov |

| Transesterification | R-OH, Acid or Base Catalyst (e.g., H2SO4, NaOR), heat | Dialkyl 4-(trifluoromethyl)phthalate | scispace.com |

Chemical Modifications of the Trifluoromethyl Moiety and Their Mechanistic Implications

The trifluoromethyl group is generally robust and resistant to many chemical transformations. However, under forcing conditions, it can be modified. One notable reaction is the hydrolysis of the trifluoromethyl group to a carboxylic acid group. This transformation typically requires strong acidic conditions, such as fuming sulfuric acid, sometimes in the presence of boric acid. nih.govrsc.org This reaction proceeds through the protonation of the fluorine atoms followed by nucleophilic attack by water. The successful hydrolysis of trifluoromethyl groups on various aromatic compounds suggests that a similar transformation could be applied to this compound, which would yield trimellitic acid.

Another potential modification is defluorination. Recent advances in photoredox catalysis have enabled the selective C-F bond activation of trifluoromethyl groups to generate difluoromethyl radicals. These radicals can then participate in various reactions, including hydrodefluorination or defluoroalkylation. nih.gov The application of such methods to this compound could provide access to novel difluoromethyl-substituted phthalates.

Table 3: Potential Modifications of the Trifluoromethyl Group

| Reaction | Reagents and Conditions | Potential Product | Mechanistic Insight | Reference |

| Hydrolysis | Fuming H2SO4, H3BO3, heat | 1,2,4-Benzenetricarboxylic acid (Trimellitic acid) | Protonation of fluorine followed by nucleophilic attack of water | nih.govrsc.org |

| Reductive Defluorination | Photoredox catalyst, H-atom donor | Dimethyl 4-(difluoromethyl)phthalate | Single electron transfer to the CF3 group to form a radical anion, followed by fluoride (B91410) loss | nih.gov |

Functionalization of the Aromatic Ring System of this compound

Further functionalization of the aromatic ring of this compound beyond simple electrophilic substitution presents opportunities for creating more complex molecules. Due to the deactivated nature of the ring, direct functionalization can be challenging. However, reactions on the parent compound, 4-(trifluoromethyl)phthalic anhydride, can provide access to a wider range of derivatives.

For instance, Friedel-Crafts acylation of aromatic compounds with phthalic anhydrides is a common method for synthesizing anthraquinone (B42736) derivatives. While the deactivating effect of the trifluoromethyl group would likely hinder this reaction with this compound itself, the corresponding anhydride could potentially react with activated aromatic compounds under the influence of a strong Lewis acid catalyst. nih.govbeyondbenign.org

Halogenation of phthalic anhydride can be achieved to introduce chlorine or bromine onto the aromatic ring. google.com Applying similar conditions to 4-(trifluoromethyl)phthalic anhydride could lead to the synthesis of halogenated derivatives, which could then serve as precursors for nucleophilic aromatic substitution reactions.

Table 4: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Potential Product on Analogous Substrate (4-(Trifluoromethyl)phthalic Anhydride) | Reference |

| Friedel-Crafts Acylation | Activated Arene, AlCl3 | Substituted 2-(carboxybenzoyl) trifluoromethylbenzene | nih.gov |

| Halogenation | Cl2 or Br2, Lewis Acid | Halogenated 4-(trifluoromethyl)phthalic anhydride | google.com |

| Nitration | HNO3, H2SO4 | Nitro-4-(trifluoromethyl)phthalic acid | slideshare.net |

Iii. Spectroscopic and Structural Elucidation of Dimethyl 4 Trifluoromethyl Phthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. For Dimethyl 4-(trifluoromethyl)phthalate, ¹H, ¹³C, and ¹⁹F NMR analyses are crucial for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the two ester groups. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the positions of the two methoxycarbonyl groups and the electron-withdrawing trifluoromethyl group. The two methyl groups, being chemically equivalent, are expected to produce a single, sharp signal.

Based on the structure, the following proton signals can be predicted:

A singlet for the two equivalent methyl groups (-OCH₃).

Three signals in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the phthalate (B1215562) ring. The specific multiplicities (e.g., doublet, doublet of doublets) would depend on the coupling constants between adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.9 | Singlet | 2 x -OCH₃ |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, this includes the methyl carbons, the aromatic carbons, the carbonyl carbons of the ester groups, and the carbon of the trifluoromethyl group. The carbon atom directly attached to the three fluorine atoms is expected to appear as a quartet due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Key expected signals in the ¹³C NMR spectrum include:

A signal for the two equivalent methyl carbons.

Signals for the six aromatic carbons, with varying intensities for protonated and quaternary carbons.

Two signals for the carbonyl carbons of the ester groups.

A characteristic quartet for the trifluoromethyl carbon (¹JCF coupling).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~53 | 2 x -OCH₃ |

| ~120 - 140 | 6 x Ar-C |

| ~124 (quartet) | -CF₃ |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine nuclei. nih.gov For this compound, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. nih.gov This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl moiety within the molecule. rsc.org Quantum chemical calculations can also be employed to predict ¹⁹F NMR chemical shifts, although experimental verification remains crucial for accurate assignment. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound would show a molecular ion (M•+) peak corresponding to its molecular weight (262.04 g/mol ).

The fragmentation pattern is a key feature for structural elucidation. For phthalate esters, a common fragmentation pathway involves the loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion. researchgate.net In the case of dimethyl phthalate, this loss leads to a base peak at m/z 163. vnu.edu.vnsciforum.net By analogy, a primary fragment for this compound would be expected from the loss of a methoxy group, leading to an ion at m/z 231. Further fragmentation could involve losses of carbon monoxide (CO) or formaldehyde (B43269) (CH₂O). vnu.edu.vn

Table 3: Predicted EI-MS Fragmentation Data for this compound

| m/z | Predicted Identity |

|---|---|

| 262 | [M]⁺• (Molecular Ion) |

| 231 | [M - •OCH₃]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are powerful techniques for the separation, detection, and quantification of specific compounds within complex mixtures, such as environmental or biological samples. s4science.at The analysis of phthalates often presents challenges due to their ubiquitous presence, leading to potential background contamination. waters.com

LC-MS/MS methods offer high sensitivity and selectivity, which are crucial for overcoming these challenges. sciex.com In a typical LC-MS/MS workflow, the this compound would first be separated from other components in the mixture by liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI).

In tandem mass spectrometry, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. nih.gov By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification, even in complex matrices. s4science.atresearchgate.net This approach minimizes interferences and can be used to differentiate between isomeric compounds. sciex.com The development of such methods is essential for monitoring the presence of phthalates in various samples. sciforum.net

X-ray Diffraction Crystallography

For instance, KAP is known to crystallize in the orthorhombic system, while NaAP adopts a monoclinic structure. sphinxsai.com The introduction of the two methyl ester groups in Dimethyl phthalate and the trifluoromethyl group at the 4-position of the benzene ring would alter the specific unit cell parameters and space group, but the fundamental planarity of the aromatic ring and the geometry of the ester groups are expected to be preserved. The trifluoromethyl group, being a bulky and electron-withdrawing substituent, would influence the electronic distribution within the benzene ring but is not expected to cause significant distortion of the ring itself. The C-F bond lengths within the -CF₃ group are anticipated to be in the typical range, and the group itself would exhibit tetrahedral geometry around the carbon atom.

Computational Chemistry and Theoretical Investigations of this compound

General methodologies used for similar molecules are described below to provide a framework for how such an analysis would be conducted.

Research Applications and Future Directions

Use as a Building Block in Organic Synthesis

This compound can serve as a valuable synthon for the introduction of the 4-(trifluoromethyl)phthalate moiety into more complex molecules. The ester groups can be transformed into a variety of other functional groups, providing a handle for further synthetic manipulations. For instance, reduction of the esters could yield the corresponding diol, which could be used in polyester (B1180765) synthesis.

Potential in Polymer and Materials Science

The incorporation of the trifluoromethyl group can impart desirable properties to polymers, such as increased thermal stability, chemical resistance, and altered optical properties. This compound could be explored as a monomer or a comonomer in the synthesis of novel polyesters or polyimides with tailored characteristics.

V. Advanced Analytical Methodologies for Detection and Quantification of Dimethyl 4 Trifluoromethyl Phthalate

Sample Preparation and Extraction Protocols for Environmental and Research Matrices

Advanced Extraction Methods (e.g., QuEChERS, Magnetic SPE)

Effective sample preparation is a critical first step to isolate Dimethyl 4-(trifluoromethyl)phthalate from complex matrices, remove interfering substances, and concentrate the analyte before instrumental analysis. Advanced extraction methods like QuEChERS and Magnetic Solid-Phase Extraction (MSPE) have become prominent due to their efficiency and reduced solvent consumption compared to traditional techniques like liquid-liquid extraction. oup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that involves an initial solvent extraction step, typically with acetonitrile (B52724), followed by a salting-out and cleanup phase. nih.govnih.gov For the analysis of this compound, a sample would first be homogenized and extracted with acetonitrile. Subsequently, salts such as anhydrous magnesium sulfate (B86663) and sodium chloride are added to induce phase separation and remove excess water. nih.gov The resulting supernatant, containing the analyte, undergoes a dispersive solid-phase extraction (d-SPE) step for cleanup, using sorbents like C18 to remove lipids and other interferences. nih.gov This approach has been successfully applied to detect a wide range of phthalates in matrices like cucumbers, breast milk, and cetacean blubber. nih.govnih.govulpgc.es The method is known for its high recovery rates and good precision. nih.gov

Magnetic Solid-Phase Extraction (MSPE)

MSPE is an innovative variation of solid-phase extraction (SPE) that utilizes magnetic nanoparticles (MNPs) as the sorbent material. oup.com This technique simplifies the extraction process, as the adsorbent can be easily and rapidly separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. oup.comnih.gov For the extraction of this compound, MNPs functionalized with materials that have an affinity for aromatic compounds, such as polydimethylsiloxane (B3030410) and multiwalled carbon nanotubes, could be employed. oup.com The key parameters influencing extraction efficiency—including sorbent amount, pH, adsorption time, and elution solvent—would need to be optimized. nih.gov MSPE is noted for its simplicity, speed, and low consumption of organic solvents. nih.govnih.gov

Table 1: Comparison of Advanced Extraction Methods for Phthalate (B1215562) Analysis

| Feature | QuEChERS | Magnetic Solid-Phase Extraction (MSPE) |

|---|---|---|

| Principle | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. nih.gov | Adsorption of analytes onto magnetic nanoparticles, followed by magnetic separation. oup.com |

| Primary Sorbents | C18, Primary Secondary Amine (PSA). nih.govthermofisher.com | Functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2, magnetic carbon nanotubes). oup.comnih.gov |

| Typical Matrices | Food (cucumbers), biological fluids (breast milk), tissues (blubber). nih.govnih.govulpgc.es | Water (tap, drinking, mineral), packaged food. nih.govresearchgate.net |

| Advantages | Fast, simple, low solvent use, effective for a wide range of analytes. nih.gov | Very fast separation, easy automation, low solvent consumption, high extraction efficiency. oup.comnih.gov |

| Disadvantages | Matrix effects can be a concern and may require optimization. researchgate.net | Synthesis of functionalized nanoparticles can be complex; potential for aggregation. |

Spectrophotometric and Electrochemical Detection Approaches

Following extraction, various instrumental techniques can be used for quantification. While chromatography is common, spectrophotometric and electrochemical methods offer alternative or complementary approaches.

UV-Vis spectrophotometry is a widely used detection method, particularly as a detector for High-Performance Liquid Chromatography (HPLC). thermofisher.commdpi.com Phthalate esters, including this compound, contain a benzene (B151609) ring which acts as a chromophore, allowing them to absorb light in the ultraviolet region. ugm.ac.id The typical detection wavelength for many phthalate esters is around 225-230 nm. mdpi.comresearchgate.net An HPLC-UV method for this compound would involve separating the compound on a C18 reversed-phase column with a mobile phase such as acetonitrile and water. mdpi.comresearchgate.net The UV detector would then measure the absorbance of the eluent at the specified wavelength, allowing for quantification based on a calibration curve. While UV detection may lack the selectivity of mass spectrometry, its robustness and cost-effectiveness make it suitable for routine analysis, especially for less complex matrices. uw.edu.plcdc.gov

Potentiometric sensors, a type of electrochemical sensor, measure the potential difference between two electrodes to determine the concentration of a specific analyte. medmedchem.com Ion-selective electrodes (ISEs) are a prominent type of potentiometric sensor that offers high sensitivity and selectivity. medmedchem.comresearchgate.net While specific ISEs for this compound are not widely documented, the principles can be adapted from sensors developed for other organic pollutants. mdpi.comnih.gov

The development of such a sensor would involve creating a selective membrane containing an ionophore that specifically binds to the target phthalate. mdpi.com This membrane separates the sample solution from an internal reference solution. mdpi.com The interaction between the this compound molecules and the ionophore would generate a potential difference across the membrane, which is proportional to the analyte's concentration. These sensors are advantageous due to their simplicity, low cost, and potential for miniaturization and on-site measurements. medmedchem.com Research in this area focuses on synthesizing novel ionophores and membrane materials to improve the selectivity and sensitivity for target organic compounds. researchgate.net

Vi. Environmental Fate and Degradation Pathways of Dimethyl 4 Trifluoromethyl Phthalate

Environmental Persistence and Transport of Dimethyl 4-(trifluoromethyl)phthalate

Volatilization Potential and Atmospheric Transport ModelingInformation on the volatilization potential of this compound and any corresponding atmospheric transport modeling is not available in the reviewed literature.

Due to the lack of specific data for this compound, no data tables or detailed research findings can be provided for the requested sections.

Bioavailability in Non-Human Environmental Systems

The bioavailability of a chemical compound, defined as the fraction of the total chemical in a specific environmental compartment that is available for uptake by organisms, is a critical factor in determining its potential for bioaccumulation and ecotoxicity. For this compound, bioavailability in systems such as soil, sediment, and water will be governed by its physicochemical properties, its interactions with environmental matrices, and the metabolic capabilities of resident organisms.

Factors Influencing Bioavailability:

Sorption to Soil and Sediment: Phthalate (B1215562) esters are known to sorb to organic matter in soil and sediment, which can reduce their concentration in the aqueous phase and thus lower their availability to many aquatic and soil-dwelling organisms. The presence of the trifluoromethyl (-CF₃) group is expected to increase the lipophilicity and hydrophobicity of the molecule compared to its non-fluorinated analog, Dimethyl Phthalate. This would likely lead to stronger sorption to soil organic carbon and sediments, potentially reducing its mobility and bioavailability in the water column.

Water Solubility: The solubility of a compound in water is a key determinant of its bioavailability to aquatic life. While specific data for this compound is unavailable, increased hydrophobicity generally correlates with lower water solubility. This suggests that its concentration in the dissolved phase may be limited, affecting direct uptake from water by organisms like fish and invertebrates.

Bioaccumulation Potential: Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes (water, food, sediment). It is often estimated using the octanol-water partition coefficient (Log Kₒw or Log P). A predicted Log P value for this compound is approximately 2.86. fluorochem.co.uk Generally, compounds with a Log P between 3 and 5 are considered to have a potential for bioaccumulation. While the predicted value is slightly below this range, the increased metabolic stability conferred by the strong carbon-fluorine bonds in the trifluoromethyl group could counteract rapid excretion, a common detoxification pathway for phthalates. This suggests that while bioaccumulation may not be as high as for more lipophilic compounds, it cannot be entirely ruled out without specific experimental data from bioconcentration factor (BCF) or bioaccumulation factor (BAF) studies.

Metabolic Transformation: The ability of organisms to metabolize a compound significantly affects its bioavailability and potential for accumulation. Phthalate esters are typically hydrolyzed by esterase enzymes to their corresponding monoester and alcohol. However, the trifluoromethyl group is known for its high metabolic stability. epa.gov This resistance to degradation could lead to longer persistence of the parent compound within organisms, potentially increasing its internal bioavailability and residence time compared to DMP.

Modeling of Environmental Fate and Distribution of this compound

In the absence of experimental data, environmental fate modeling provides a crucial framework for predicting the transport, partitioning, and ultimate fate of chemicals released into the environment. fluorochem.co.uknih.gov These models use the physicochemical properties of a substance to estimate its distribution across various environmental compartments, such as air, water, soil, and sediment.

Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are the primary tools used to estimate the necessary input parameters for fate models when experimental data is lacking. Software suites like the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ are widely used for this purpose. chemistryforsustainability.orgepisuite.devchemsafetypro.comepa.gov

For this compound, a Level III fugacity model would be an appropriate tool. This type of model predicts the steady-state distribution of a chemical between multiple environmental compartments, considering both equilibrium partitioning and advective/degradative loss processes.

Key Input Parameters for Modeling:

To model the environmental fate of this compound, the following physicochemical properties are essential. The table below presents predicted values for these parameters, which would serve as inputs for a fugacity-based model.

Predicted Physicochemical Properties for Environmental Modeling

| Property | Predicted Value | Significance for Environmental Fate Modeling |

| Molecular Weight | 262.18 g/mol | Influences diffusion and transport rates. |

| Log P (Octanol-Water Partition Coefficient) | 2.86 | Key parameter for predicting partitioning between water and organic phases (e.g., lipids in organisms, soil organic matter). Governs bioaccumulation potential. fluorochem.co.uk |

| Water Solubility | Unavailable | Determines the maximum concentration in the aqueous phase, affecting transport in surface and groundwater and bioavailability to aquatic organisms. |

| Vapor Pressure | Unavailable | Influences the rate of volatilization from soil and water surfaces into the atmosphere. |

| Henry's Law Constant | Unavailable | Describes the partitioning of the chemical between air and water, determining its tendency to move from water bodies into the atmosphere. |

Predicted Environmental Distribution:

Atmosphere: Based on the behavior of other semi-volatile organic compounds, if released to the atmosphere, this compound would likely exist in both the vapor phase and adsorbed to particulate matter. Its atmospheric lifetime would be determined by its reaction rate with hydroxyl radicals, a process that is likely to be a significant degradation pathway.

Water: If released into water, the compound's fate would be controlled by volatilization, sorption to suspended solids and sediment, and biodegradation. Given the expected lower water solubility and higher hydrophobicity compared to DMP, a significant fraction is predicted to partition from the water column to sediment.

Soil and Sediment: Due to its predicted Log P, this compound is expected to have moderate to low mobility in soil. It would tend to bind to organic matter, reducing its potential to leach into groundwater. In sediment, it would likely persist, with degradation rates dependent on microbial activity under aerobic or anaerobic conditions. The stability of the C-F bond suggests that biodegradation would be slower than for non-fluorinated phthalates. epa.gov

Vii. Research Applications and Broader Scientific Context of Dimethyl 4 Trifluoromethyl Phthalate

Role as an Intermediate in Advanced Organic Synthesis

As a substituted aromatic diester, Dimethyl 4-(trifluoromethyl)phthalate is a versatile intermediate in the synthesis of more complex molecules, particularly those containing the trifluoromethyl moiety, which is of significant interest in medicinal and agricultural chemistry.

The presence of both ester functionalities and a trifluoromethyl group on the aromatic ring makes this compound a strategic starting material for the synthesis of novel fluorinated compounds. The ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups such as amides, providing a handle for further molecular elaboration. The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and the properties of the final products. While specific, large-scale synthetic applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various advanced chemical structures. It can be envisioned as a precursor for creating a variety of fluorinated molecules with potential applications in pharmaceuticals and materials science.

The primary documented application of this compound as an intermediate is in the synthesis of specialty chemicals, particularly trifluoromethyl-containing phthalic acid diamides, which have garnered significant interest as a novel class of insecticides. nih.govresearchgate.netacs.org These diamides are synthesized by reacting the corresponding phthalic anhydride (B1165640) or its ester derivative with appropriate amines. The trifluoromethyl group plays a crucial role in the biological activity of these insecticides.

In the broader context of materials science, fluorinated polymers, including poly(arylene ether)s and aromatic polyimides, are known for their enhanced thermal stability, chemical resistance, and unique optical and electrical properties. researchgate.net Trifluoromethylated aromatic compounds are valuable monomers or monomer precursors in the synthesis of such high-performance polymers. researchgate.net While direct polymerization of this compound is not a common application, its derivatives could potentially be used to introduce trifluoromethyl groups into polymer backbones to tailor their properties for specific applications, such as low-dielectric materials or advanced optical devices. researchgate.net

Structure-Activity Relationship (SAR) Studies in Related Chemical Classes (e.g., insecticidal activities of trifluoromethyl-containing phthalic acid diamides)

A significant area of research involving structures derived from this compound is the investigation of structure-activity relationships (SAR) of trifluoromethyl-containing phthalic acid diamides as insecticides. nih.govresearchgate.netacs.org These compounds have demonstrated high efficacy against a range of lepidopteran pests. nih.govresearchgate.net

The trifluoromethyl group is a key pharmacophore in this class of insecticides. SAR studies have revealed that the position and nature of substituents on the aromatic rings of the phthalic acid diamide (B1670390) structure significantly influence their insecticidal activity. nih.govacs.org The presence of the CF3 group, often on the aniline (B41778) ring of the diamide, is crucial for potent activity. nih.govresearchgate.net

Table 1: Examples of Trifluoromethyl-Containing Phthalic Acid Diamides and Their Insecticidal Activity

| Compound Name | Target Pest | Activity Level |

| N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide | Plutella xylostella (Diamondback moth) | Excellent larvicidal activity |

| Trifluoromethylated Phthalic Acid Diamide Derivatives | Oriental armyworms and diamondback moths | Moderate to high larvicidal activity |

These studies provide valuable insights into the molecular features required for effective insecticidal action, guiding the design of new and more potent pest control agents. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group are thought to play a critical role in the binding of these molecules to their target sites in insects. nih.govacs.org

Use in the Design and Synthesis of Analogues for Fundamental Biological Probing in Non-Human Systems (e.g., enzyme inhibition studies, not related to toxicity)

While direct studies on this compound for biological probing are not prominent, its structural features suggest potential applications in the design of molecular probes and enzyme inhibitors for fundamental research in non-human systems. The trifluoromethyl group is a well-established bioisostere for various functional groups and can be used to modulate the electronic and steric properties of a molecule to probe biological interactions. nih.govrsc.org

For instance, fluorinated compounds are often used in enzyme inhibition studies to understand enzyme mechanisms. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity of a molecule to an enzyme's active site. researchgate.net Analogues of this compound, where the ester groups are converted to other functionalities, could be synthesized to screen for inhibitory activity against specific enzymes in non-human biological systems, contributing to a better understanding of enzyme function and paving the way for the development of novel therapeutic agents. The study of how enzymes in microorganisms metabolize phthalates is an active area of research, and fluorinated analogues could serve as valuable tools in these investigations. mdpi.com

Contribution to Fundamental Understanding of Phthalate (B1215562) Chemistry and Fluorination Effects on Molecular Properties and Reactivity

This compound is an excellent model compound for studying the fundamental effects of fluorination on the chemical and physical properties of phthalate esters. The introduction of a trifluoromethyl group onto the aromatic ring has profound consequences for the molecule's electronic properties, reactivity, and intermolecular interactions.

Furthermore, the trifluoromethyl group significantly impacts the lipophilicity of the molecule, a critical parameter in many chemical and biological processes. Understanding these fluorination effects is crucial for the rational design of new molecules with tailored properties, from pharmaceuticals to advanced materials. Computational studies on molecules like this compound can provide valuable insights into these effects and contribute to the broader understanding of organofluorine chemistry.

Potential for Advanced Material Science Applications (Theoretical or Experimental Investigations)

The incorporation of trifluoromethyl groups into organic materials is a well-established strategy for enhancing their performance characteristics. researchgate.net While specific applications of this compound in materials science are not yet widely reported, its structure suggests several potential avenues for theoretical and experimental investigation.

Derivatives of this compound could be explored as monomers for the synthesis of high-performance fluorinated polymers. Such polymers are known to exhibit desirable properties including:

Chemical resistance: Fluorinated polymers are often resistant to harsh chemical environments.

Low dielectric constant: The presence of fluorine can lower the dielectric constant of a material, making it suitable for applications in microelectronics. researchgate.net

Hydrophobicity: Trifluoromethyl groups can impart hydrophobic properties to surfaces.

Furthermore, the unique electronic properties of trifluoromethylated aromatic compounds make them interesting candidates for applications in organic electronics. For example, fluorinated phthalocyanines have been investigated as molecular semiconductors. Theoretical studies could explore the electronic and optical properties of materials derived from this compound to guide the synthesis of novel functional materials with applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of novel liquid crystals containing fluorinated moieties is another area where derivatives of this compound could be of interest.

Q & A

Q. What synthetic routes are recommended for preparing Dimethyl 4-(trifluoromethyl)phthalate with high purity, and how can reaction conditions be optimized?

Methodological Answer: this compound is synthesized via esterification of 4-(trifluoromethyl)phthalic acid using methanol under acidic catalysis. Optimization involves:

- Catalyst selection : Use concentrated sulfuric acid or hydroiodic acid (HI) to enhance esterification efficiency .

- Solvent choice : Methanol or toluene for azeotropic removal of water to drive the reaction equilibrium .

- Purity control : Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted precursors.

Reference Table :

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 728-47-2 | C₁₁H₉F₃O₄ |

Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be monitored?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm ester groups (δ ~3.8–3.9 ppm for methoxy protons) and trifluoromethyl signals (δ ~110–120 ppm in ¹³C) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time calibration against certified standards (e.g., dimethyl phthalate derivatives) is critical .

- Mass Spectrometry (MS) : Monitor molecular ion peaks (m/z ~274 for [M+H]⁺) and fragmentation patterns to verify structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or solvent removal.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways and toxicity mechanisms of this compound in biological systems?

Methodological Answer:

- In vitro models : Use hepatocyte cultures to study cytochrome P450-mediated hydrolysis into monoester metabolites. Monitor metabolites like 4-(trifluoromethyl)phthalic acid via LC-MS .

- Toxicity assays : Apply OECD Test Guideline 455 (STTA) to assess endocrine disruption potential via receptor-binding studies (e.g., estrogen/androgen receptors) .

- Dose-response analysis : Conduct subchronic exposure studies in rodent models, focusing on liver/kidney histopathology and oxidative stress biomarkers (e.g., glutathione depletion) .

Q. What computational approaches are suitable for modeling the reactivity and degradation pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ester and trifluoromethyl groups to predict hydrolysis susceptibility .

- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil organic matter) to evaluate persistence .

- QSAR models : Corrogate structural descriptors (e.g., logP, polar surface area) with ecotoxicity data to predict bioaccumulation potential .

Q. How should contradictory data in toxicity studies of this compound be addressed?

Methodological Answer:

- Meta-analysis : Aggregate data from diverse studies (e.g., in vitro, in vivo) using statistical tools (e.g., random-effects models) to resolve discrepancies in NOAEL/LOAEL values .

- Sensitivity testing : Vary experimental parameters (e.g., exposure duration, solvent carriers) to identify confounding factors .

- Cross-species extrapolation : Compare metabolic clearance rates between rodents and human liver microsomes to validate translational relevance .

Q. What methodologies are recommended for studying the environmental persistence and degradation of this compound?

Methodological Answer:

- Photolysis studies : Expose the compound to UV light (λ = 290–400 nm) in aqueous solutions and monitor degradation products via GC-MS .

- Biodegradation assays : Use OECD 301B (CO₂ evolution test) with activated sludge to assess microbial breakdown efficiency .

- Sediment adsorption : Measure partition coefficients (Kd) using batch equilibrium methods to evaluate soil mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.